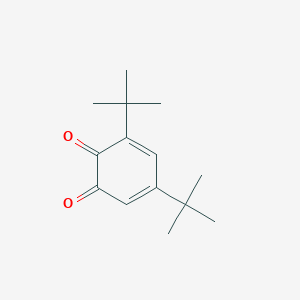

3,5-Di-tert-butyl-o-benzoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUZOVBGCDDMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187478 | |

| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3383-21-9 | |

| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3383-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Di-tert-butyl-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,5-Di-tert-butyl-o-benzoquinone (CAS: 3383-21-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Di-tert-butyl-o-benzoquinone (DTBBQ), a versatile organic compound with significant applications in synthetic chemistry and potential biological relevance. This guide consolidates key physicochemical properties, spectral information, safety data, and experimental protocols.

Core Properties and Data

3,5-Di-tert-butyl-o-benzoquinone, also known as 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, is an ortho-quinone derivative recognized for its reactivity and use as a reagent in various chemical transformations.[1] Its distinct structure, featuring two bulky tert-butyl groups on the benzoquinone core, imparts specific steric and electronic properties that influence its chemical behavior.[2]

The fundamental physical and chemical characteristics of DTBBQ are summarized below. The compound typically appears as a red-brown or dark red solid.[3][4][5] It is stable under normal conditions but is incompatible with strong oxidizing and reducing agents.[5][6]

| Property | Value | Source(s) |

| CAS Number | 3383-21-9 | [7] |

| Molecular Formula | C₁₄H₂₀O₂ | [2][7] |

| Molecular Weight | 220.31 g/mol | [3][7] |

| Appearance | Red-brown to very dark green/brown solid; fine red plates or rhombs after recrystallization. | [2][4][6][8] |

| Melting Point | 112-114 °C | [3][6] |

| Boiling Point | ~321.25 °C (estimate) | [5] |

| Density | ~1.01 g/cm³ (estimate) | [5] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and chloroform; sparingly soluble in chloroform; very slightly soluble in methanol (B129727). | [2][5][9] |

| Storage | Store at room temperature (10°C - 25°C) in a dry, well-ventilated place with the container tightly closed. | [7][8][9] |

Spectroscopic data is crucial for the identification and characterization of DTBBQ. While detailed spectra are best sourced from dedicated databases, the available information is summarized below.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | Spectrum available. | [10] |

| ¹³C NMR | Spectrum available (Solvent: CDCl₃). | [11] |

| IR | Spectrum available. | [6][10] |

| UV-Vis | Molar absorptivity (ε) at 400 nm: 1670 M⁻¹cm⁻¹ (in methanol), 1870 M⁻¹cm⁻¹ (in acetonitrile), 1960 M⁻¹cm⁻¹ (in tetrahydrofuran). | [12] |

| Mass Spec | Spectrum available. | [10] |

Safety and Handling

DTBBQ is classified as an irritant. Proper personal protective equipment (PPE), including eye shields and gloves, is required when handling this chemical.[3][8]

| Category | Information | Source(s) |

| GHS Pictogram | Warning | [1][13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [8][13] |

| WGK (Germany) | 3 (Highly hazardous for water) | [3][5] |

Chemical Reactivity and Applications

3,5-Di-tert-butyl-o-benzoquinone is a valuable reagent in organic synthesis, primarily due to the reactivity of its quinone moiety.

-

Diels-Alder Reactions: It participates in hetero-Diels-Alder reactions with acyclic dienes for the novel synthesis of 1,4-benzodioxines.[3][6][9]

-

Ligand Synthesis: The compound is used in the preparation of benzoxazole (B165842) derivative ligands.[5][6][9]

-

Coordination Chemistry: It reacts with metal complexes, such as phosphinidene-bridged iron complexes.[3][5][6]

-

Deoxygenation Reactions: In combination with molybdenum hexacarbonyl, it forms an intensely purple molybdenum-quinone species that can be used for the deoxygenation of carbonyl compounds.[4]

-

Redox Activity: As a quinone, it readily participates in redox reactions and is often used as a model compound in studies of catechol oxidase activity, where its precursor, 3,5-di-tert-butylcatechol (B55391) (DTBC), is oxidized to DTBBQ.[7][12]

Some ortho-quinone derivatives are known to possess biological properties, including antitumoral and antimicrobial activities.[5][6][9] Notably, tert-butyl benzoquinone (TBBQ), a related compound, has demonstrated the ability to eradicate biofilms of Staphylococcus aureus by perturbing the cell membrane.[14]

Experimental Protocols

A common method for purifying 3,5-Di-tert-butyl-o-benzoquinone is recrystallization.

-

Protocol:

-

Dissolve the crude 3,5-Di-tert-butyl-o-benzoquinone in a minimal amount of hot methanol or petroleum ether.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

-

Expected Result: The process yields fine red plates or rhombs of purified product.[5][6]

This protocol describes the preparation of a reagent used for deoxygenation reactions.

-

Protocol:

-

In a suitable reaction vessel, mix an equimolar amount of Molybdenum Hexacarbonyl (Mo(CO)₆) and 3,5-Di-tert-butyl-o-benzoquinone.

-

Add toluene (B28343) or mesitylene (B46885) as the solvent.

-

Heat the mixture to a temperature above 120 °C under an inert atmosphere.

-

Observe the formation of an intense purple color, which indicates the formation of the active molybdenum-quinone species.

-

-

Handling Precautions: While the starting materials can be handled in air, the resulting reagent should be prepared and used rapidly under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood as carbon monoxide (CO) gas may be released.[4]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving 3,5-Di-tert-butyl-o-benzoquinone.

Caption: Hetero-Diels-Alder reaction workflow.

Caption: Experimental workflow for catechol oxidation.

Caption: Key chemical relationships of DTBBQ.

References

- 1. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3383-21-9: 3,5-Di-tert-butyl-1,2-benzoquinone [cymitquimica.com]

- 3. 3,5-二叔丁基邻苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE | 3383-21-9 [chemicalbook.com]

- 7. 3,5-Di-tert-butyl-1,2-benzoquinone | 3383-21-9 | FD161100 [biosynth.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE; CAS:3383-21-9 - Career Henan Chemical Co. [coreychem.com]

- 10. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE(3383-21-9) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3383-21-9|3,5-Di-tert-butyl-o-benzoquinone| Ambeed [ambeed.com]

- 14. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-di-tert-butyl-1,2-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-di-tert-butyl-1,2-benzoquinone, a significant compound in organic synthesis and redox chemistry. This document details its key identifiers, physical characteristics, and spectroscopic data in structured tables for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques. The guide also explores its chemical reactivity, with a particular focus on its electrochemical reduction, which is visually represented through a process diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Core Properties and Data

3,5-di-tert-butyl-1,2-benzoquinone, also known as 3,5-DTBBQ, is a dark red crystalline solid. Its bulky tert-butyl groups significantly influence its reactivity and physical properties.

Compound Identifiers

| Identifier | Value |

| IUPAC Name | 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione |

| CAS Number | 3383-21-9 |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| InChI Key | NOUZOVBGCDDMSX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C |

Physical Properties

| Property | Value | Source |

| Appearance | Dark red to red to dark brown to brown or purple crystals or powder. | [1] |

| Melting Point | 111-118 °C | [1] |

| Solubility | Soluble in hot toluene (B28343) and mesitylene (B46885) after complexation. Recrystallized from methanol (B129727) or petroleum ether. | [2] |

| Stability | Stable. Incompatible with reducing agents and strong oxidizing agents. |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| FTIR | Conforms to structure. |

| UV-Vis | Absorption spectra have been recorded in various solvents. |

Experimental Protocols

Synthesis of 3,5-di-tert-butyl-1,2-benzoquinone

The synthesis of 3,5-di-tert-butyl-1,2-benzoquinone is typically achieved through the oxidation of 3,5-di-tert-butylcatechol (B55391).

Materials:

-

3,5-di-tert-butylcatechol

-

Oxidizing agent (e.g., atmospheric oxygen, other chemical oxidants)

-

Solvent (e.g., methanol, ethanol/water mixtures)

-

Catalyst (if required, depending on the oxidant)

Procedure:

-

Dissolve 3,5-di-tert-butylcatechol in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Introduce the oxidizing agent. If using atmospheric oxygen, vigorously stir the solution open to the air. For other oxidants, add them to the solution according to standard laboratory procedures.

-

If a catalyst is used, add it to the reaction mixture.

-

Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the formation of the colored quinone.

-

Upon completion of the reaction, isolate the crude product. This may involve removal of the solvent under reduced pressure.

-

Purify the crude 3,5-di-tert-butyl-1,2-benzoquinone by recrystallization.

Purification by Recrystallization

Materials:

-

Crude 3,5-di-tert-butyl-1,2-benzoquinone

-

Methanol or petroleum ether

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Place the crude 3,5-di-tert-butyl-1,2-benzoquinone in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol or petroleum ether to dissolve the solid completely.

-

If colored impurities are present, they may be adsorbed by adding a small amount of activated charcoal and heating the solution for a short period.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure 3,5-di-tert-butyl-1,2-benzoquinone.

Analytical Characterization

Sample Preparation:

-

Dissolve a small amount of the purified 3,5-di-tert-butyl-1,2-benzoquinone in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

Sample Preparation (ATR method):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands, particularly the C=O stretching frequencies of the quinone moiety, to confirm the structure.

Sample Preparation:

-

Prepare a dilute solution of 3,5-di-tert-butyl-1,2-benzoquinone in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).

-

Use a quartz cuvette for the measurement.

Data Acquisition:

-

Record the absorption spectrum over the UV-Vis range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.

Chemical Reactivity and Pathways

3,5-di-tert-butyl-1,2-benzoquinone is a versatile compound involved in various chemical reactions, primarily driven by its redox-active quinone core.

Redox Reactions

The quinone moiety can undergo one- and two-electron reduction to form the corresponding semiquinone radical anion and catechol dianion, respectively. The redox potential is a key parameter governing its reactivity. The one-electron reduction potential at pH 7 has been determined to be E₇ = 0.01 ± 0.04 V.[3]

A notable reaction is its rapid bleaching with ascorbate, proceeding with a 1:1 stoichiometry to yield 3,5-di-tert-butylcatechol and dehydroascorbate.[3] The reaction with the superoxide (B77818) radical is also extremely fast (k = 1.2 x 10⁹ M⁻¹s⁻¹), leading to the bleaching of the yellow quinone.[3]

Electrochemical Reduction Pathway

The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in acetonitrile (B52724) has been studied, revealing a pathway that is dependent on the concentration of additives such as 2,2,2-trifluoroethanol (B45653) (HA).

At low concentrations of the alcohol, the reduction proceeds via a concerted proton and electron transfer (CPET) mechanism. At higher concentrations, the pathway shifts to a disproportionation reaction.

References

Synthesis of 3,5-di-tert-butyl-o-benzoquinone from Catechol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,5-di-tert-butyl-o-benzoquinone from catechol. The synthesis is a two-step process involving the Friedel-Crafts tert-butylation of catechol to form 3,5-di-tert-butylcatechol (B55391), followed by the selective oxidation of the substituted catechol to the desired o-benzoquinone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The overall synthesis pathway is depicted below. The process begins with the electrophilic substitution of two tert-butyl groups onto the catechol ring, followed by an oxidation step.

Caption: Overall synthesis workflow from catechol to 3,5-di-tert-butyl-o-benzoquinone.

Step 1: Friedel-Crafts tert-butylation of Catechol

The first step involves the alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. This reaction is a classic example of a Friedel-Crafts alkylation. It is important to note that this reaction can produce a mixture of isomers, including 4-tert-butylcatechol (B165716) and 3,5-di-tert-butylcatechol. Reaction conditions can be optimized to favor the formation of the di-substituted product.

Experimental Protocol:

While a definitive, high-yield selective synthesis for 3,5-di-tert-butylcatechol is not extensively reported, the following protocol is a representative method adapted from general procedures for catechol alkylation.

-

Reaction Setup: To a stirred solution of catechol in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid or Brønsted acid catalyst under an inert atmosphere.

-

Addition of Alkylating Agent: Slowly add tert-butanol or introduce isobutylene gas to the reaction mixture at a controlled temperature.

-

Reaction Progression: The reaction mixture is typically heated to facilitate the alkylation process. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to isolate the 3,5-di-tert-butylcatechol isomer.

Key Reaction Parameters:

| Parameter | Value / Conditions | Notes |

| Reactants | Catechol, tert-butanol or isobutylene | |

| Catalyst | Zeolites (e.g., H-Y, H-ZSM-5), SO3H-functionalized ionic liquids | The choice of catalyst can influence the product distribution.[1] |

| Solvent | Dichloromethane, or solvent-free | The use of a solvent can affect reaction rates.[2] |

| Temperature | 120-200 °C | Higher temperatures may favor di-substitution but can also lead to byproducts.[1] |

| Molar Ratio | Catechol : tert-butylating agent (variable) | An excess of the alkylating agent is typically used to promote di-substitution. |

| Yield | Variable | The formation of 4-tert-butylcatechol is a significant competing reaction. |

Step 2: Oxidation of 3,5-di-tert-butylcatechol

The second step is the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone. This transformation can be achieved using various oxidizing agents, with catalytic aerobic oxidation being a common and efficient method.

Experimental Protocol (Catalytic Aerobic Oxidation):

-

Reaction Setup: A solution of 3,5-di-tert-butylcatechol and a catalytic amount of a metal complex (e.g., a copper or manganese complex) in a suitable solvent (e.g., methanol (B129727), acetonitrile, or dichloromethane) is prepared in a flask.

-

Oxidation: The solution is stirred vigorously under an atmosphere of oxygen or air.

-

Monitoring the Reaction: The progress of the oxidation is conveniently monitored by UV-Vis spectroscopy by observing the growth of the characteristic absorption band of the quinone product at approximately 400-408 nm.[3][4]

-

Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like methanol or petroleum ether.

Caption: Experimental workflow for the oxidation of 3,5-di-tert-butylcatechol.

Key Reaction Parameters and Product Characterization:

| Parameter | Value / Conditions | Reference |

| Reactant | 3,5-di-tert-butylcatechol | |

| Oxidant | Molecular Oxygen (O₂) from air | [3] |

| Catalyst | Mononuclear Manganese Complexes, Copper Complexes | [5] |

| Solvent | Methanol, Acetonitrile, Dichloromethane | [4] |

| Temperature | Room Temperature | |

| Monitoring | UV-Vis Spectroscopy (λmax ≈ 400-408 nm) | [3][4] |

| Product: 3,5-di-tert-butyl-o-benzoquinone | |

| Appearance | Dark red crystalline solid |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Melting Point | 112-114 °C |

| Spectroscopic Data | ¹H NMR: Chemical shifts will be characteristic of the quinone structure. ¹³C NMR: Signals for carbonyl carbons will be present. IR: Strong C=O stretching bands will be observed. Mass Spec: Molecular ion peak at m/z = 220. |

Conclusion

The synthesis of 3,5-di-tert-butyl-o-benzoquinone from catechol is a two-step process that requires careful control of reaction conditions, particularly in the initial Friedel-Crafts alkylation step to manage isomer formation. The subsequent oxidation of the di-substituted catechol intermediate is a more straightforward transformation that can be efficiently monitored and controlled. This guide provides the essential protocols and data to aid researchers in the successful synthesis and characterization of this important o-benzoquinone derivative.

References

3,5-di-tert-butyl-o-benzoquinone molecular structure and IUPAC name

An In-depth Technical Guide to 3,5-di-tert-butyl-o-benzoquinone

Introduction

3,5-di-tert-butyl-o-benzoquinone is an organic compound that belongs to the class of ortho-quinones. It is a valuable reagent in synthetic chemistry and is often utilized in studies of electron transfer reactions and as a ligand in coordination chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and relevant experimental protocols.

IUPAC Name: 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione[1][2][3]

Synonyms: 3,5-di-tert-butyl-1,2-benzoquinone, 3,5-DTBBQ[3]

Molecular Structure:

-

Chemical Structure: The molecule consists of a cyclohexadiene-1,2-dione ring substituted with two tert-butyl groups at the 3 and 5 positions.

Physicochemical Properties

The physical and chemical properties of 3,5-di-tert-butyl-o-benzoquinone are summarized in the table below.

| Property | Value | Reference |

| Appearance | Dark red to red to dark brown or purple crystals or powder | [1] |

| Melting Point | 111.0-118.0 °C | [1] |

| CAS Number | 3383-21-9 | [1][2][3] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727); insoluble in water. | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,5-di-tert-butyl-o-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H NMR | - | Data available, specific shifts depend on solvent. |

| ¹³C NMR | CDCl₃ | Data available, specific shifts depend on solvent.[7] |

Note: Detailed peak assignments for ¹H and ¹³C NMR can be found in various spectral databases.[7][8]

UV-Visible Spectroscopy

The oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone can be monitored by the growth of a characteristic absorption peak around 400 nm.[9] The molar absorptivity (ε) varies with the solvent.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

| Methanol | 400 | 1670 ± 32 |

| Acetonitrile | 400 | 1870 ± 15 |

| Tetrahydrofuran | 400 | 1960 ± 25 |

Data sourced from a study aimed at improving the reproducibility of catecholase-like catalysis.[9]

Experimental Protocols

Synthesis of 3,5-di-tert-butyl-o-benzoquinone

A common method for the synthesis of 3,5-di-tert-butyl-o-benzoquinone is the oxidation of 3,5-di-tert-butylcatechol.[9][10]

Materials:

-

3,5-di-tert-butylcatechol

-

An appropriate oxidizing agent (e.g., atmospheric oxygen, often catalyzed by a metal complex)[9][11]

-

Solvent (e.g., methanol, acetonitrile, or tetrahydrofuran)[9]

Procedure:

-

Dissolve 3,5-di-tert-butylcatechol in the chosen solvent.

-

Introduce the oxidizing agent. For aerobic oxidation, this may involve stirring the solution in the presence of air.[11] In many research applications, a metal complex catalyst is added to facilitate the reaction.[9][11]

-

The reaction progress can be monitored by observing the color change of the solution to a deep red, indicative of the formation of the quinone.

-

The product can be purified by recrystallization from a suitable solvent like methanol or petroleum ether.[5][12]

Monitoring the Synthesis via UV-Vis Spectroscopy

Objective: To quantitatively monitor the formation of 3,5-di-tert-butyl-o-benzoquinone from 3,5-di-tert-butylcatechol.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of 3,5-di-tert-butylcatechol in the desired solvent (e.g., methanol) at a known concentration.

-

Initiate the oxidation reaction as described in the synthesis protocol.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and record its UV-Vis absorption spectrum.

-

Monitor the increase in absorbance at the characteristic wavelength for 3,5-di-tert-butyl-o-benzoquinone (around 400 nm).[9]

-

The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Diagrams and Workflows

The synthesis of 3,5-di-tert-butyl-o-benzoquinone from its catechol precursor is a fundamental reaction in various catalytic studies.

Caption: Synthesis of 3,5-di-tert-butyl-o-benzoquinone.

Applications in Research

3,5-di-tert-butyl-o-benzoquinone is a versatile compound in chemical research:

-

Ligand Synthesis: It is used in the preparation of benzoxazole (B165842) derivative ligands.[5][12]

-

Hetero Diels-Alder Reactions: It serves as a reactant in the hetero Diels-Alder reaction for the synthesis of 1,4-benzodioxines.[5][13]

-

Catalysis Studies: The oxidation of its catechol precursor is a model reaction for evaluating the catalytic activity of new metal complexes, particularly in mimicking catecholase enzymes.[9][10][11]

Safety Information

3,5-di-tert-butyl-o-benzoquinone is an irritant and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]

-

Precautions: Avoid breathing dust and prevent contact with skin and eyes.[6] It is incompatible with strong reducing agents and strong oxidizing agents.[5][12]

References

- 1. 3,5-Di-tert-butyl-o-benzoquinone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3,5-Di-tert-butyl-o-benzoquinone 98.00% | CAS: 3383-21-9 | AChemBlock [achemblock.com]

- 3. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE(3383-21-9) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE | 3383-21-9 [chemicalbook.com]

- 13. 3,5-二叔丁基邻苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectral Analysis of 3,5-di-tert-butyl-o-benzoquinone: A Technical Guide

Introduction

3,5-di-tert-butyl-o-benzoquinone, with the chemical formula C₁₄H₂₀O₂, is a dark red crystalline solid belonging to the quinone family of compounds.[1] Quinones are significant in various chemical and biological processes, including roles in bioenergetic systems where they are central to electron and proton transfer.[2] The characterization of 3,5-di-tert-butyl-o-benzoquinone is crucial for its application in research and development, particularly in fields like organic synthesis and drug discovery. This guide provides a comprehensive overview of its spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational dataset for researchers, scientists, and professionals in drug development.

Spectral Data Summary

The following tables summarize the key spectral data for 3,5-di-tert-butyl-o-benzoquinone.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | s | 9H | tert-butyl group |

| 1.30 | s | 9H | tert-butyl group |

| 6.30 | d | 1H | Vinylic proton |

| 6.95 | d | 1H | Vinylic proton |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS). The data represents typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 29.1 | C(CH₃)₃ |

| 29.5 | C(CH₃)₃ |

| 35.2 | C (CH₃)₃ |

| 36.0 | C (CH₃)₃ |

| 125.7 | Vinylic CH |

| 139.8 | Vinylic CH |

| 147.0 | C-tert-butyl |

| 156.4 | C-tert-butyl |

| 179.8 | C=O |

| 180.1 | C=O |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS).[3]

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~1675 | Strong | C=O stretch (quinone carbonyl) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1250 | Medium | C-C stretch |

Technique: Fourier-Transform Infrared Spectroscopy (FTIR), often using a Mull or ATR setup.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 220.15 | M⁺ | Molecular ion [C₁₄H₂₀O₂]⁺ |

| 205 | High | [M - CH₃]⁺ |

| 57 | Highest | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 42 | High | [C₃H₆]⁺ |

Technique: Electron Ionization (EI). The fragmentation pattern is characteristic of molecules with tert-butyl groups.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds like quinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 3,5-di-tert-butyl-o-benzoquinone (typically 5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[4]

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton NMR experiment is conducted. To ensure quantitative accuracy, a sufficient relaxation delay (d1), typically at least 5 times the longest T1 relaxation time of the protons of interest, is used.[5] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a pulse program with proton decoupling (e.g., GARP) to simplify the spectrum and enhance sensitivity.[6] A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): A small amount of the solid 3,5-di-tert-butyl-o-benzoquinone is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflection (ATR) accessory.[7] Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (Mull): A few milligrams of the solid sample are ground with a drop of a mulling agent (e.g., Nujol) to create a fine paste. This paste is then spread between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty ATR crystal or the mulling agent between salt plates is recorded first. The sample spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹.[7]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups of the molecule are then identified.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z ratio corresponding to the intact ionized molecule is identified as the molecular ion (M⁺). Other peaks in the spectrum represent fragment ions, which provide structural information about the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of 3,5-di-tert-butyl-o-benzoquinone.

Caption: Workflow for spectral analysis of 3,5-di-tert-butyl-o-benzoquinone.

References

- 1. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared spectroscopic markers of quinones in proteins from the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Electrochemical Reduction Potential of 3,5-di-tert-butyl-1,2-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction potential of 3,5-di-tert-butyl-1,2-benzoquinone. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the electrochemical process and a relevant biological signaling pathway.

Quantitative Data on Reduction Potential

The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone has been investigated under various conditions, revealing its behavior in both aqueous and non-aqueous media. The key quantitative data from these studies are summarized in the tables below.

Table 1: Reduction Potentials in Aqueous Solution

| Parameter | Value (V vs. SHE) | Conditions | Reference |

| Two-electron reduction potential (E) at pH 7 | 0.01 ± 0.04 | 25% methanol-water solution | [1][2] |

| pH dependence of E (pH < 10) | Slope of -0.056 V/pH | 25% methanol-water solution | [1][2] |

| pH dependence of E (pH > 10) | Slope of -0.03 V/pH | 25% methanol-water solution | [1][2] |

Table 2: Reduction Potentials in Acetonitrile (B52724)

| Parameter | Value (V vs. Ag/AgCl) | Conditions | Reference |

| First one-electron reduction potential (E°') | -0.47 | Acetonitrile, 0.1 M TBAPF6 | [3] |

| Second one-electron reduction potential (E°') | -1.17 | Acetonitrile, 0.1 M TBAPF6 | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical analysis of 3,5-di-tert-butyl-1,2-benzoquinone.

Cyclic Voltammetry in Aqueous Solution

This protocol is based on the methodology described in the study of the redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone in aqueous solutions.[1][2]

-

Apparatus: A standard three-electrode electrochemical cell is used, equipped with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte Solution: The electrolyte consists of a 25% methanol-water mixture. The pH of the solution is adjusted using appropriate buffers to study the pH dependence of the reduction potential.

-

Analyte Concentration: A stock solution of 3,5-di-tert-butyl-1,2-benzoquinone is prepared in methanol (B129727) and then diluted in the electrolyte solution to a final concentration of approximately 1 mM.

-

Procedure:

-

The electrolyte solution is deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment. A nitrogen atmosphere is maintained over the solution during the measurements.

-

The working electrode is polished with alumina (B75360) slurry, rinsed with deionized water and methanol, and dried before each experiment.

-

Cyclic voltammograms are recorded by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to induce the reduction of the quinone, and then reversing the scan back to the initial potential.

-

The scan rate is typically set at 100 mV/s, but can be varied to investigate the kinetics of the electrode process.

-

The formal reduction potential (E°') is determined as the midpoint of the anodic and cathodic peak potentials (Epa + Epc)/2.

-

Cyclic Voltammetry in Acetonitrile

This protocol is adapted from studies on the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in aprotic media.[3]

-

Apparatus: A three-electrode setup is employed within a glovebox under an inert atmosphere (e.g., argon or nitrogen). A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

-

Electrolyte Solution: The solvent is anhydrous acetonitrile (CH3CN) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte.

-

Analyte Concentration: 3,5-di-tert-butyl-1,2-benzoquinone is dissolved in the electrolyte solution to a concentration of approximately 1 mM.

-

Procedure:

-

All glassware is oven-dried and cooled in a desiccator before use to minimize water content.

-

The electrolyte solution is prepared and stored under an inert atmosphere.

-

The working electrode is polished and cleaned as described for the aqueous protocol.

-

The potential is scanned from an initial value of 0 V towards negative potentials to observe the two one-electron reduction steps, and then the scan is reversed.

-

The scan rate is typically maintained at 100 mV/s.

-

The half-wave potentials (E1/2) for the two reversible one-electron reduction steps are determined from the cyclic voltammograms.

-

Visualizations

The following diagrams illustrate the experimental workflow for cyclic voltammetry and a relevant signaling pathway involving a structurally related quinone.

Caption: Workflow for determining electrochemical reduction potential using cyclic voltammetry.

While a specific signaling pathway for 3,5-di-tert-butyl-1,2-benzoquinone is not extensively documented, its structural analog, tert-butylhydroquinone (B1681946) (tBHQ), is a well-known activator of the Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2 antioxidant pathway by tert-butylhydroquinone (tBHQ).

References

- 1. Change in reaction pathway in the reduction of 3,5-di-tert-butyl-1,2-benzoquinone with increasing concentrations of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reinvestigation of a former concerted proton-electron transfer (CPET), the reduction of a hydrogen-bonded complex between a proton donor and the anion radical of 3,5-di-tert-butyl-1,2-benzoquinone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism of the Electrochemical Reduction of 3,5-Di-tert-butyl-1,2-benzoquinone. Evidence for a Concerted Electron and Proton Transfer Reaction Involving a Hydrogen-Bonded Complex as Reactant† | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Stability and Storage of 3,5-di-tert-butyl-o-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-di-tert-butyl-o-benzoquinone. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their experimental workflows. This document details the known stability profile, incompatibilities, and summarizes available quantitative data and experimental protocols.

Core Stability Profile

3,5-di-tert-butyl-o-benzoquinone is a dark red crystalline solid that is generally considered stable under standard laboratory conditions.[1][2] The introduction of bulky tert-butyl groups on the benzoquinone ring significantly enhances its kinetic stability compared to simpler, unstable o-benzoquinones.[3] However, its reactivity as a potent oxidizing agent necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

General Storage Recommendations

For routine use and long-term storage, 3,5-di-tert-butyl-o-benzoquinone should be stored in a tightly sealed container in a dry environment at room temperature.[4][5]

Quantitative Stability and Reactivity Data

While broad statements of its stability are common, specific quantitative data is crucial for experimental design. The following tables summarize the available quantitative information on the reactivity of 3,5-di-tert-butyl-o-benzoquinone with specific agents.

| Parameter | Value | Conditions | Reference |

| Appearance | Dark red to red to dark brown to brown or purple crystals or powder | Standard | [6] |

| Melting Point | 112-114 °C | Lit. | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and toluene; insoluble in water. | Room temperature | [4] |

Table 1: Physical and Chemical Properties

| Reactant | Rate Constant (k) | Stoichiometry (Quinone:Reactant) | Products | Experimental Conditions | Reference |

| Ascorbate (B8700270) | 600 ± 100 M⁻¹s⁻¹ | 1:1 | 3,5-di-tert-butylcatechol and dehydroascorbate | Methanol (B129727) | [7] |

| Superoxide (B77818) | 1.2 x 10⁹ M⁻¹s⁻¹ | Not specified | Initially a metastable furanone, which hydrolyzes to muconic acid. | Aqueous solution | [7] |

Table 2: Reactivity with Reducing Agents and Reactive Oxygen Species

Incompatibilities and Degradation Pathways

The primary factors leading to the degradation of 3,5-di-tert-butyl-o-benzoquinone are its reactions with reducing agents and strong oxidizing agents.[5]

Reaction with Reducing Agents

As an o-quinone, it is readily reduced. The reaction with a mild reducing agent like ascorbic acid leads to the complete reduction of the quinone to its corresponding catechol, 3,5-di-tert-butylcatechol.[7] This reaction is rapid and results in the disappearance of the characteristic yellow color of the quinone solution.[7]

Reaction with Superoxide

3,5-di-tert-butyl-o-benzoquinone is an efficient scavenger of the superoxide radical.[7] This reaction leads to the bleaching of the quinone and the formation of a metastable furanone, which subsequently hydrolyzes to muconic acid.[7] This complete elimination of the quinone highlights its reactivity with reactive oxygen species.[7]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate assessment of stability and reactivity. The following protocols are based on published studies.

Determination of Reactivity with Ascorbate

This experiment monitors the reduction of 3,5-di-tert-butyl-o-benzoquinone by ascorbate by observing the disappearance of its yellow color.

Methodology:

-

Solution Preparation: Prepare stock solutions of 3,5-di-tert-butyl-o-benzoquinone and ascorbate in methanol.

-

Reaction Monitoring: Mix the solutions in a cuvette suitable for UV-VIS spectroscopy.

-

Data Acquisition: Monitor the decrease in absorbance at 400 nm over time.

-

Kinetic Analysis: Derive the second-order rate constant from the kinetic data for various initial concentrations of the reactants.[7]

-

Product Verification: The reaction products can be verified by ¹³C NMR spectroscopy in deuterated methanol (CD₃OD).[7]

Electrochemical Analysis of Stability (Cyclic Voltammetry)

Cyclic voltammetry can be used to study the redox properties of 3,5-di-tert-butyl-o-benzoquinone and its stability.

Methodology:

-

Electrolyte Solution: Prepare a solution of the quinone in a suitable solvent containing a supporting electrolyte (e.g., 25% methanol in water).[7]

-

Electrochemical Cell: Utilize a standard three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record cyclic voltammograms at various pH values to measure the two-electron reduction potentials.[7]

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the key reaction pathways and a general experimental workflow for stability testing.

Caption: Reaction pathways of 3,5-di-tert-butyl-o-benzoquinone with reducing agents.

Caption: General experimental workflow for studying the reactivity of 3,5-di-tert-butyl-o-benzoquinone.

Thermal and Photochemical Stability

While generally stable, specific quantitative data on the thermal and photochemical stability of 3,5-di-tert-butyl-o-benzoquinone is not extensively available in the reviewed literature. A study on various quinones indicated that 1,2-naphthoquinone (B1664529) and 9,10-phenanthraquinone decompose at temperatures above 100 °C and 215 °C, respectively, suggesting that the thermal stability of quinones is highly structure-dependent.[8] Given the melting point of 3,5-di-tert-butyl-o-benzoquinone is 112-114 °C, it is advisable to avoid prolonged exposure to temperatures approaching this range.

For photochemical stability, direct studies on 3,5-di-tert-butyl-o-benzoquinone are not readily found. However, related compounds are known to undergo photochemical reactions.[7] Therefore, it is recommended to store the compound in a dark place or in an amber vial to minimize exposure to light, especially UV radiation.

Summary and Recommendations

3,5-di-tert-butyl-o-benzoquinone is a stable compound under recommended storage conditions, which are crucial for maintaining its integrity. Its primary liabilities are its reactivity towards reducing agents and strong oxidizing agents. The provided quantitative data on its reactions with ascorbate and superoxide offer valuable insights for researchers working with this compound in biological or chemical systems where such species may be present. For critical applications, it is recommended to perform stability testing under the specific experimental conditions to be employed. Future studies to quantify the thermal and photochemical degradation kinetics would be beneficial for a more complete stability profile.

References

- 1. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Di-tert-butyl-o-benzoquinone | LGC Standards [lgcstandards.com]

- 4. 3,5-Di-tert-butyl-o-benzoquinone [chembk.com]

- 5. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE | 3383-21-9 [chemicalbook.com]

- 6. 3,5-Di-tert-butyl-o-benzoquinone, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 8. repositorio.ufba.br [repositorio.ufba.br]

An In-depth Technical Guide to the Solubility of 3,5-di-tert-butyl-o-benzoquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butyl-o-benzoquinone, a vital compound in various research and development applications. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing robust qualitative information, comparative data of a structurally similar compound, and detailed experimental protocols for determining its solubility.

Introduction to 3,5-di-tert-butyl-o-benzoquinone

3,5-di-tert-butyl-o-benzoquinone is an organic compound that serves as a significant reagent and building block in organic synthesis. Its reactivity is characterized by the presence of two carbonyl groups on a benzene (B151609) ring, substituted with two bulky tert-butyl groups. This structure imparts specific solubility properties that are crucial for its application in designing synthetic pathways, purification processes, and as a potential component in drug delivery systems. At room temperature, it is generally soluble in several organic solvents but insoluble in water.[1]

Solubility Profile

Qualitative Solubility of 3,5-di-tert-butyl-o-benzoquinone

The following table summarizes the known qualitative solubility of 3,5-di-tert-butyl-o-benzoquinone in common organic solvents.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1][2] |

| Toluene | Soluble[1] |

| Chloroform | Soluble, Sparingly Soluble[1][2] |

| Methanol | Very Slightly Soluble[1] |

| Water | Insoluble[1] |

| Petroleum Ether | Soluble (used for recrystallization)[3] |

| Alcohol | Soluble[2] |

Quantitative Solubility of Structurally Similar 2,5-Di-tert-butylhydroquinone (B1670977)

To provide a quantitative perspective, the following table presents the mole fraction solubility data for 2,5-di-tert-butylhydroquinone in various solvents at different temperatures. This compound is structurally related and can offer insights into the potential solubility behavior of 3,5-di-tert-butyl-o-benzoquinone.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Acetone | 283.35 | 0.0886 |

| 293.15 | 0.1345 | |

| 303.15 | 0.1987 | |

| 313.15 | 0.2864 | |

| 323.15 | 0.3942 | |

| Ethyl Acetate | 283.35 | 0.0632 |

| 293.15 | 0.0811 | |

| 303.15 | 0.1023 | |

| 313.15 | 0.1265 | |

| 323.15 | 0.1534 | |

| Methanol | 283.35 | 0.0198 |

| 293.15 | 0.0263 | |

| 303.15 | 0.0345 | |

| 313.15 | 0.0446 | |

| 323.15 | 0.0569 | |

| Ethanol (pure) | 278.95 | 0.0181 |

| 288.55 | 0.0242 | |

| 298.15 | 0.0321 | |

| 308.15 | 0.0423 | |

| 318.15 | 0.0551 |

Data extracted from Zhang, Y., et al. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 3,5-di-tert-butyl-o-benzoquinone in specific solvent systems, the following established methodologies are recommended.

General Workflow for Solubility Determination

The process of determining the solubility of a compound like 3,5-di-tert-butyl-o-benzoquinone can be systematically approached as illustrated in the workflow diagram below.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility and involves the following steps:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,5-di-tert-butyl-o-benzoquinone to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Quantification:

-

Dispense the filtered supernatant into a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved 3,5-di-tert-butyl-o-benzoquinone is the final weight of the container minus its initial tare weight.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore, such as 3,5-di-tert-butyl-o-benzoquinone, and can be a more rapid technique than the gravimetric method.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 3,5-di-tert-butyl-o-benzoquinone in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution and achieve equilibrium.

-

-

Sample Analysis:

-

After allowing the undissolved solid to settle, carefully withdraw a small aliquot of the supernatant and filter it as described previously.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of 3,5-di-tert-butyl-o-benzoquinone in the solvent at the experimental temperature.

-

Reactivity and Synthetic Applications

The solubility of 3,5-di-tert-butyl-o-benzoquinone in organic solvents is fundamental to its utility as a reactant in various chemical transformations. It is a known precursor for the synthesis of more complex molecules.

As shown in the diagram, 3,5-di-tert-butyl-o-benzoquinone participates in hetero Diels-Alder reactions with acyclic dienes to form 1,4-benzodioxines.[3] It is also utilized in the preparation of benzoxazole derivative ligands.[3] These reactions are typically carried out in organic solvents where the solubility of the quinone is a critical factor for achieving optimal reaction kinetics and yield.

Conclusion

This technical guide has summarized the available solubility information for 3,5-di-tert-butyl-o-benzoquinone and provided detailed experimental protocols for its quantitative determination. While precise solubility data remains a gap in the current literature, the qualitative data, comparative information for a related compound, and the methodologies described herein equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work. The provided diagrams offer a clear visual representation of both the experimental workflow for solubility determination and the synthetic applications of this versatile quinone.

References

The Reaction of 3,5-di-tert-butyl-o-benzoquinone with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction between 3,5-di-tert-butyl-o-benzoquinone and primary amines. Due to the sterically hindered nature of the quinone, its reactions with primary amines are complex and yield a variety of products, ranging from simple aminophenols to elaborate heterocyclic systems. This document summarizes the key reaction pathways, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the reaction mechanisms and experimental workflows.

Core Reaction Pathways and Products

The reaction of 3,5-di-tert-butyl-o-benzoquinone with primary amines is highly dependent on the nature of the amine (aliphatic vs. aromatic), the presence of activating or directing groups on the quinone ring, and the reaction conditions. The bulky tert-butyl groups sterically hinder the typical Michael addition pathway, leading to nucleophilic attack at a carbonyl carbon. This initiates a cascade of reactions that can result in the formation of N,O-heterocycles, o-aminophenols, and larger, fused ring systems.[1]

With aromatic amines, under oxidative conditions, the reaction can proceed through several intermediate stages to form complex polycyclic structures. For instance, reaction with arylamines can lead to the formation of derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system.[2] The initial step often involves the formation of a quinone imine, which can then undergo thermal cyclization to yield di-tert-butyl-substituted phenoxazines.

In the presence of a strong electron-withdrawing group, such as a nitro group, on the quinone ring, the sterically blocked Michael addition reaction channel can be activated. This leads to the addition of amines to the quinone ring, followed by a concerted 1,2-migration of a tert-butyl group, affording derivatives of the 4-amino-3-nitrocyclohexa-3,5-diene-1,2-dione system.[2]

Electrochemical studies have been employed to investigate the oxidation of primary amines by 3,5-di-tert-butyl-o-benzoquinone, providing insights into the intermediate compounds formed during the reaction and allowing for the determination of reaction rates.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the reaction of 3,5-di-tert-butyl-o-benzoquinone with various primary amines. It is important to note that yields are highly dependent on the specific reactants and reaction conditions.

| Primary Amine | Product Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Arylamines | 6,8-di-tert-butyl-3-((4-methoxyphenyl)imino)-N-phenyl-3H-phenoxazin-2-amines | Xylene | Reflux | Prolonged | 30-73 | [2] |

| 5-Amino-4-chloroquinolines | Quinolino[4,5-bc][3][4]benzoxazepines | o-Xylene or neat | 135-140 | Not Specified | 30-40 | [3] |

| p-Aminophenol | 6,8-di-(tert-butyl)-3H-phenoxazin-3-one | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Amino acids and N-terminal glycine (B1666218) dipeptides | 5,7-di-tert-butylbenzoxazoles | Not Specified | Not Specified | Not Specified | Average | [2] |

Experimental Protocols

The following are generalized experimental protocols for the reaction of 3,5-di-tert-butyl-o-benzoquinone with primary amines, based on procedures described in the literature.

General Procedure for the Synthesis of N-Aryl-o-aminophenols and Phenoxazines

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyl-o-benzoquinone (1.0 eq.) in a suitable high-boiling solvent such as o-xylene.

-

Addition of Amine: Add the primary aromatic amine (1.0-1.2 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 135-140 °C) and maintain for the desired period. The reaction progress can be monitored by thin-layer chromatography (TLC). For some reactions, aerobic conditions are required for oxidation.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to yield the desired product.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry. For crystalline products, X-ray diffraction can be used to determine the molecular structure.

Electrochemical Analysis of the Reaction

-

Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of 3,5-di-tert-butyl-o-benzoquinone and the primary amine in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).

-

Voltammetric Analysis: Record cyclic voltammograms of the solution to identify the redox potentials of the reactants and products.

-

Chronoamperometric Monitoring: Apply a potential at which the quinone or a redox-active product is electroactive and monitor the current as a function of time to determine the reaction kinetics.

Visualizations

Reaction Mechanism Workflow

Caption: Generalized reaction pathways for 3,5-di-tert-butyl-o-benzoquinone with primary amines.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and characterization of products.

References

The Aqueous Redox Landscape of 3,5-di-tert-butyl-1,2-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ) in aqueous solutions. DTBBQ serves as a crucial model compound for understanding the complex electron and proton transfer reactions of ortho-quinones, which are implicated in various biological processes and are relevant to the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the intricate reaction pathways.

Core Redox Properties and Quantitative Data

The redox chemistry of 3,5-di-tert-butyl-1,2-benzoquinone in aqueous environments is characterized by a series of one- and two-electron transfer reactions, strongly coupled to proton transfer equilibria. These processes lead to the formation of the corresponding semiquinone radical and catechol. The electrochemical and kinetic parameters governing these transformations have been elucidated through a combination of techniques including cyclic voltammetry, pulse radiolysis, and laser flash photolysis.[1]

Key Physicochemical and Redox Parameters

The following table summarizes the critical quantitative data reported for the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone and its associated species in aqueous or mixed aqueous/organic solutions.

| Parameter | Value | Experimental Conditions | Source |

| Two-Electron Reduction Potential (E°') | See pH-dependence table below | Aqueous solution with 25% methanol, 20°C | [1][2] |

| One-Electron Reduction Potential (E°') at pH 7 | 0.01 ± 0.04 V vs. NHE | Aqueous solution | [1][2] |

| pKa of Semiquinone Radical (QH•) | 6.0 ± 0.1 | Aqueous solution | [1][2] |

| **pKa of Catechol (QH₂) ** | 10.05 ± 0.05 | Spectrophotometrically determined | [1][2] |

| Rate Constant for Reaction with Superoxide (O₂⁻•) | 1.2 x 10⁹ M⁻¹s⁻¹ | Not specified | [1][2] |

| Rate Constant for Reaction with Ascorbate | 600 ± 100 M⁻¹s⁻¹ | Methanol solution | [1][2] |

pH-Dependence of the Two-Electron Reduction Potential

The two-electron reduction potential of 3,5-di-tert-butyl-1,2-benzoquinone exhibits a strong dependence on the pH of the aqueous solution, consistent with the involvement of protons in the overall redox reaction. The relationship is characterized by two linear segments with different slopes, corresponding to different protonation states of the reduced species.[1][2]

| pH Range | Slope (V/pH unit) | Predominant Half-Cell Reaction | Source |

| 3 - 10 | -0.056 | Q + 2e⁻ + 2H⁺ ⇌ QH₂ | [1][2] |

| 10 - 14 | -0.03 | Q + 2e⁻ + H⁺ ⇌ QH⁻ | [1][2] |

Visualizing the Redox Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key redox transformations of 3,5-di-tert-butyl-1,2-benzoquinone and a generalized workflow for its electrochemical characterization.

Experimental Protocols

The characterization of the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone relies on a suite of electrochemical and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Cyclic Voltammetry for pH-Dependent Redox Potentials

Objective: To determine the two-electron reduction potential of DTBBQ as a function of pH.

Materials:

-

3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ)

-

Methanol (HPLC grade)

-

Deionized water

-

Buffer components (e.g., phosphate, borate, acetate) to cover a pH range of 3-14.

-

Supporting electrolyte (e.g., 0.1 M KCl)

-

A three-electrode electrochemical cell

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a stock solution of DTBBQ in methanol. For each measurement, create a working solution in a 25% methanol/water mixture to ensure solubility.[1][2] Add the supporting electrolyte to a final concentration of 0.1 M.

-

pH Adjustment: Adjust the pH of the working solution to the desired value using appropriate buffers.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to induce the reduction of DTBBQ, and then reverse the scan back to the initial potential. A typical range might be from +0.5 V to -0.5 V vs. Ag/AgCl.

-

Set the scan rate, typically between 50 and 200 mV/s.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Repeat the measurement at various pH values.

-

Plot E°' as a function of pH to determine the slope of the pH-dependent regions.

-

Pulse Radiolysis for Semiquinone Radical Characterization

Objective: To generate the one-electron reduced semiquinone radical of DTBBQ and determine its pKa.

Materials:

-

3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ)

-

Deionized water

-

Formate (B1220265) (e.g., sodium formate) as a radical scavenger.

-

N₂O-saturated water to produce hydroxyl radicals.

-

Spectrophotometer with fast time-resolved detection capabilities.

-

Electron accelerator for generating high-energy electron pulses.

Procedure:

-

Solution Preparation: Prepare aqueous solutions of DTBBQ containing formate. The formate will scavenge the primary oxidizing radicals produced by the radiolysis of water and generate the formate radical (CO₂⁻•), which is a reducing agent.

-

Pulse Radiolysis:

-

Irradiate the N₂O-saturated solution with a short pulse of high-energy electrons (e.g., 4 MeV). This generates hydroxyl radicals (•OH), which then react with formate to produce the reducing formate radical.

-

The formate radical, in turn, reduces DTBBQ to its semiquinone radical.

-

-

Transient Absorption Spectroscopy:

-

Immediately following the electron pulse, monitor the change in optical absorbance of the solution at different wavelengths as a function of time. This allows for the acquisition of the absorption spectrum of the transient semiquinone radical.

-

-

pKa Determination:

-

Repeat the pulse radiolysis experiment at various pH values.

-

The absorption spectrum of the semiquinone radical will change depending on its protonation state (neutral radical QH• vs. anion radical Q•⁻).

-

Monitor the absorbance at a wavelength where the neutral and anionic forms have significantly different extinction coefficients.

-

Plot the change in absorbance at this wavelength as a function of pH. The inflection point of this sigmoidal curve corresponds to the pKa of the semiquinone radical.[1][2]

-

Spectrophotometric Titration for Catechol pKa

Objective: To determine the acid dissociation constant (pKa) of the corresponding catechol, 3,5-di-tert-butylcatechol (B55391) (QH₂).

Materials:

-

3,5-di-tert-butylcatechol

-

Aqueous buffer solutions covering a pH range from approximately 8 to 12.

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Solution Preparation: Prepare a stock solution of 3,5-di-tert-butylcatechol in a suitable solvent (e.g., methanol) and dilute it into a series of aqueous buffer solutions of known pH.

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of the catechol solution at each pH.

-

The absorption spectrum will change as the catechol (QH₂) deprotonates to form the catecholate anion (QH⁻).

-

-